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Compound of Interest

Compound Name: Keramaphidin B

Cat. No.: B1252032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of (–)-

keramaphidin B, a pentacyclic marine alkaloid with potent cytotoxic activities. The document

details various synthetic strategies, key experimental protocols, and quantitative data to aid

researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

(–)-Keramaphidin B, first isolated from the marine sponge Amphimedon sp., presents a

formidable synthetic challenge due to its complex architecture.[1] This structure includes a

highly congested [2.2.2] azabicyclic core, a quaternary stereocenter, and two macrocyclic rings

of 11 and 13 atoms.[1] Its significant cytotoxicity against P388 murine leukemia cells and KB

human epidermoid carcinoma cells underscores its potential as a therapeutic agent.[1] This

document outlines two prominent and distinct total syntheses of keramaphidin B, providing a

valuable resource for researchers interested in this complex molecule and its analogs.

Synthetic Strategies Overview
Two primary strategies for the total synthesis of keramaphidin B have been successfully

developed, each employing unique key reactions to construct the intricate pentacyclic

framework.

Fürstner's Asymmetric Synthesis of (+)-Keramaphidin B: This approach utilizes a

Michael/Michael cascade reaction to diastereoselectively forge the common tricyclic core.
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The macrocycles are subsequently formed via a carefully optimized sequence of ring-closing

alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM).[2]

Sato's Racemic Synthesis of (±)-Keramaphidin B: This strategy hinges on a base-catalyzed

Diels-Alder reaction of a 3-hydroxy-2-pyridone, where regioselectivity is controlled through

dynamic crystallization.[3][4][5][6] The two macrocycles are constructed in a single step

through a double macrocyclic alkylation.[4]

Another notable approach towards the core structure involves a strain-promoted, inverse

electron-demand Diels–Alder cycloaddition of a transiently-generated cyclic allene.[1][7]

Quantitative Data Summary
The following tables summarize the quantitative data from the two completed total syntheses of

keramaphidin B for easy comparison.

Table 1: Overall Synthesis Efficiency

Synthetic
Route

Final Product
Longest Linear
Sequence
(LLS)

Overall Yield Reference

Fürstner (2021)
(+)-

Keramaphidin B
19 steps 0.93% [2]

Sato (2024)
(±)-Keramaphidin

B
12 steps

Not explicitly

stated
[4]

Table 2: Key Reaction Yields in Fürstner's Synthesis
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Reaction Step Yield Reference

Michael/Michael Cascade Not explicitly stated [2]

Ring-Closing Alkyne

Metathesis (RCAM)
83% [8][9]

Ring-Closing Olefin Metathesis

(RCM)
High Yield (E/Z = 1:1) [9]

Final Reduction (Dibal-H) 38% [8][9]

Table 3: Key Reaction Yields in Sato's Synthesis

Reaction Step Yield Reference

DMAP-catalyzed Diels-Alder 77% [3]

Double Macrocyclic Alkylation 46% [3]

Final Reduction (DIBAL-H) 46% [4]

Experimental Protocols
Detailed methodologies for the key experiments in the total syntheses of keramaphidin B are

provided below.

Protocol 1: Fürstner's Ring-Closing Alkyne Metathesis
(RCAM)
This protocol describes the formation of the 13-membered macrocycle using a molybdenum

alkylidyne complex.

Reagents and Conditions:

Substrate: Di-alkyne precursor to cycloalkyne 28.

Catalyst: Molybdenum alkylidyne complex 31 (20 mol %).[8][9]
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Solvent: Toluene.[8]

Additives: Molecular sieves (5 Å).[8]

Temperature: Reflux.[8]

Reaction Time: Not specified.

Yield: 83% on a 1.3 g scale.[8][9]

Procedure:

To a solution of the di-alkyne precursor in toluene are added 5 Å molecular sieves.

The molybdenum alkylidyne catalyst 31 (20 mol %) is added to the mixture.

The reaction is heated to reflux and monitored by TLC or LC-MS until completion.

Upon completion, the reaction mixture is cooled to room temperature and filtered.

The filtrate is concentrated under reduced pressure, and the residue is purified by flash

column chromatography to afford the cycloalkyne 28.

Protocol 2: Fürstner's Ring-Closing Olefin Metathesis
(RCM)
This protocol details the formation of the 11-membered macrocycle.

Reagents and Conditions:

Substrate: Di-olefin precursor 42.

Catalyst: Grubbs catalyst 36 (50 mol %).[9]

Solvent: 1,2-dichloroethane.[9]

Temperature: Reflux.[9]

Yield: High yield, obtained as a 1:1 mixture of E/Z isomers.[9]
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Procedure:

A solution of the di-olefin precursor 42 in 1,2-dichloroethane is prepared.

The Grubbs catalyst 36 (50 mol %) is added to the solution.

The mixture is heated to reflux and monitored for the consumption of the starting material.

After the reaction is complete, the solvent is removed under reduced pressure.

The resulting residue is purified by flash chromatography to yield the product 43 as a mixture

of olefin isomers.

Protocol 3: Sato's DMAP-Catalyzed Diels-Alder Reaction
This protocol describes the key cycloaddition step with dynamic crystallization-controlled

regioselectivity.

Reagents and Conditions:

Reactants: 3-hydroxy-2-pyridone derivative and dienophile.

Catalyst: DMAP (10 mol %).[3]

Additive: LiCl (50 mol %).[3]

Solvent: CH₂Cl₂–C₆H₆ (1:1).[3]

Temperature: Room temperature to 40 °C.[3]

Yield: 77%.[3]

Procedure:

The 3-hydroxy-2-pyridone derivative and the dienophile are dissolved in a 1:1 mixture of

dichloromethane and benzene.

LiCl (50 mol %) and DMAP (10 mol %) are added to the solution.
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The reaction mixture is stirred at room temperature and gradually warmed to 40 °C.

The desired product selectively crystallizes from the reaction mixture.

The crystals are collected by filtration, washed, and dried to yield the pure cycloadduct.

Protocol 4: Sato's Final Reduction to (±)-Keramaphidin B
This protocol describes the final reduction of the bislactam intermediate to afford the natural

product.

Reagents and Conditions:

Substrate: Bislactam 7.

Reducing Agent: DIBAL-H.

Solvent: Not specified, likely an ethereal solvent such as THF or Et₂O.

Yield: 46%.[4]

Procedure:

The bislactam intermediate 7 is dissolved in an appropriate anhydrous solvent under an inert

atmosphere.

The solution is cooled, and DIBAL-H is added dropwise.

The reaction is stirred until the reduction is complete, as monitored by TLC.

The reaction is carefully quenched, and the product is extracted with an organic solvent.

The combined organic layers are dried, filtered, and concentrated. The crude product is then

purified by chromatography to give (±)-keramaphidin B.

Visualizations
The following diagrams illustrate the key strategic workflows for the total synthesis of (–)-

keramaphidin B.
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Fürstner's Asymmetric Synthesis Workflow
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Michael/Michael Cascade
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Side Chain Elaboration

Ring-Closing Alkyne Metathesis (RCAM)
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Caption: Workflow of Fürstner's asymmetric total synthesis of (+)-keramaphidin B.
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Sato's Racemic Synthesis Workflow

Commercially Available Materials

DMAP-catalyzed Diels-Alder
(Dynamic Crystallization)

Tricyclic Intermediate

Double Macrocyclic Alkylation

Bislactam Intermediate
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Caption: Workflow of Sato's racemic total synthesis of (±)-keramaphidin B.
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Key Bond Formation Strategies

Tricyclic Core
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Michael/Michael Cascade
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Diels-Alder
(Sato)

 forms

Strained Allene Cycloaddition
(Garg) forms

Macrocycle
Formation

Sequential RCAM/RCM
(Fürstner)

 via

Double Alkylation
(Sato)

 via

Click to download full resolution via product page

Caption: Comparison of key bond-forming strategies in keramaphidin B syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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